

# In-Depth Technical Guide: Chemical Structure and Properties of LAS195319

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## Compound of Interest

Compound Name: LAS195319

Cat. No.: B608472

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## Abstract

**LAS195319** is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) isoform, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and differentiation, and its dysregulation is implicated in various inflammatory diseases and cancers. **LAS195319**'s high selectivity for the  $\delta$  isoform suggests its potential as a therapeutic agent with a favorable safety profile, minimizing off-target effects associated with pan-PI3K inhibitors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **LAS195319**.

## Chemical Structure and Physicochemical Properties

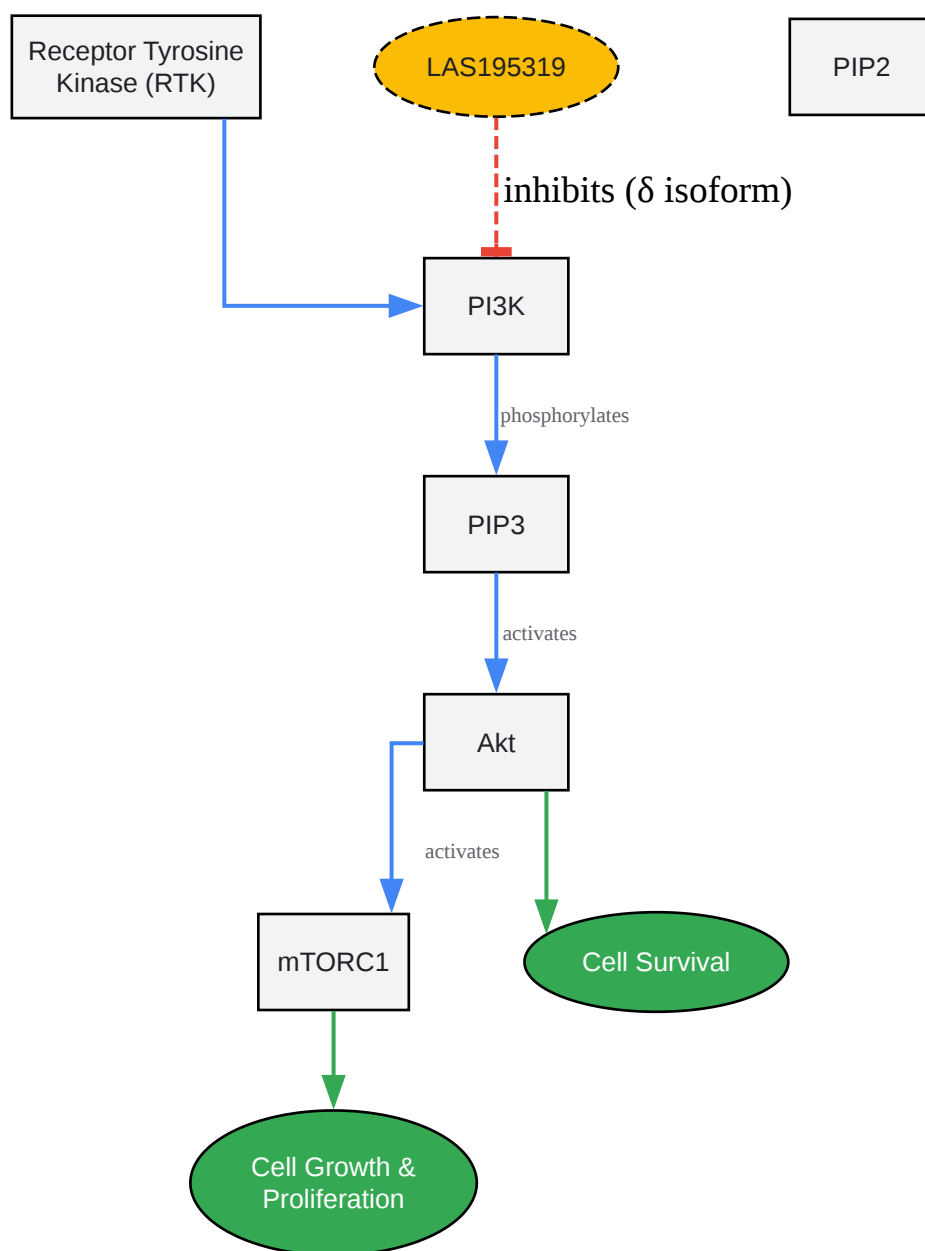
**LAS195319** is a complex heterocyclic molecule with the chemical name N-[4-(4-[(1S)-1-(5-Methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,3]triazin-2-yl)ethyl]amino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide.

Table 1: Physicochemical Properties of **LAS195319**

Property	Value
CAS Number	1605328-04-8
Molecular Formula	C29H26N10O3S
Formula Weight	594.65 g/mol
SMILES	<chem>CC1=C2C(=O)N(C(=NN2C=C1)C(C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7</chem>

## Mechanism of Action and Signaling Pathway

**LAS195319** exerts its pharmacological effect by selectively inhibiting the PI3K $\delta$  isoform, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This interruption of the PI3K/Akt/mTOR signaling cascade ultimately leads to the inhibition of cellular processes that are dependent on this pathway, such as cell growth, proliferation, and survival.



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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of **LAS195319**.

## In Vitro Potency and Selectivity

**LAS195319** has demonstrated high potency against the PI3K $\delta$  isoform. The selectivity of **LAS195319** is a key attribute, as it minimizes the potential for side effects associated with the inhibition of other PI3K isoforms that play critical roles in normal cellular functions.

Table 2: In Vitro Inhibitory Activity of **LAS195319** against PI3K Isoforms

PI3K Isoform	IC50 (nM)
PI3K $\delta$	0.5
PI3K $\gamma$	>10
PI3K $\beta$	>10
PI3K $\alpha$	>1000

Data represents typical values and may vary between different assay conditions.

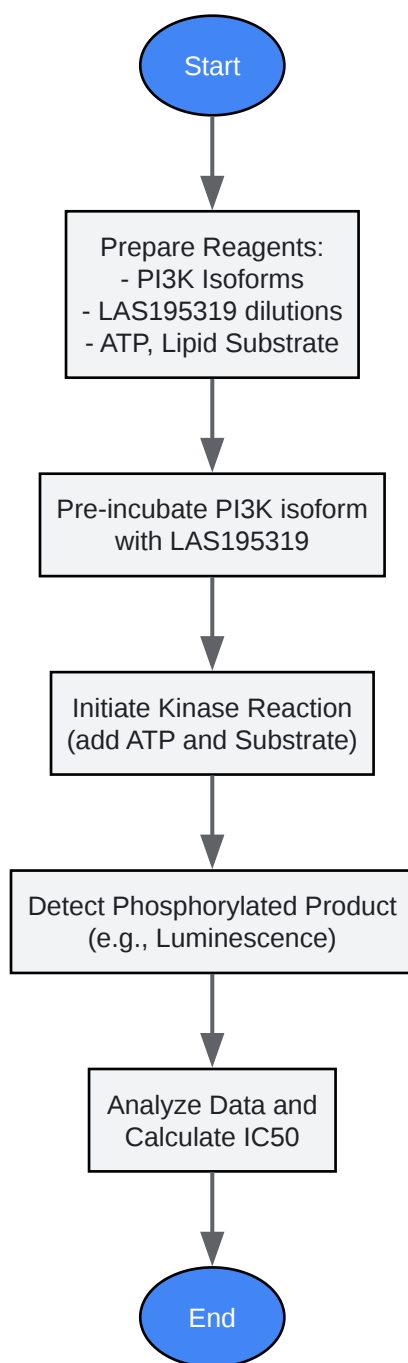
## Experimental Protocols

### In Vitro PI3K Enzyme Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **LAS195319** against the different PI3K isoforms.

Methodology:

- Recombinant human PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) are used.
- The kinase activity is measured using a lipid kinase assay, which quantifies the phosphorylation of the substrate phosphatidylinositol (PI) or a synthetic analog.
- **LAS195319** is serially diluted and pre-incubated with the respective PI3K isoform.
- The kinase reaction is initiated by the addition of ATP and the lipid substrate.
- The amount of phosphorylated product is determined, often using a luminescence-based detection method.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.



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Figure 2: Workflow for the in vitro PI3K enzyme assay.

## Cellular pAkt Inhibition Assay in THP-1 Cells

Objective: To assess the cellular potency of **LAS195319** by measuring the inhibition of Akt phosphorylation in a relevant cell line.

#### Methodology:

- The human monocytic cell line, THP-1, which endogenously expresses PI3K $\delta$ , is utilized.
- Cells are cultured and then stimulated with macrophage colony-stimulating factor (M-CSF) to activate the PI3K pathway, leading to the phosphorylation of Akt at Ser473 and Thr308.
- Cells are pre-treated with varying concentrations of **LAS195319** prior to M-CSF stimulation.
- Following stimulation, cells are lysed, and the levels of phosphorylated Akt (pAkt) and total Akt are quantified using methods such as ELISA, Western blotting, or bead-based immunoassays.
- The ratio of pAkt to total Akt is calculated, and the IC<sub>50</sub> value for the inhibition of pAkt is determined.

## In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model in Brown Norway Rats

Objective: To evaluate the in vivo efficacy of **LAS195319** in a preclinical model of allergic airway inflammation.

#### Methodology:

- Brown Norway rats, a strain known to develop a robust allergic response, are sensitized to the allergen ovalbumin (OVA) through intraperitoneal injections.
- Following sensitization, the rats are challenged with an aerosolized solution of OVA to induce airway inflammation.
- **LAS195319** is administered to the animals, typically via inhalation, prior to the OVA challenge.
- At a specified time point after the challenge, bronchoalveolar lavage (BAL) fluid is collected to assess the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

- Lung tissue may also be collected for histopathological analysis to evaluate the extent of inflammation and mucus production.
- The efficacy of **LAS195319** is determined by its ability to reduce the number of inflammatory cells in the BAL fluid and ameliorate other markers of airway inflammation compared to a vehicle-treated control group.

## Preclinical Pharmacokinetics and Pharmacodynamics

Detailed preclinical pharmacokinetic and pharmacodynamic data for **LAS195319** are not yet publicly available in comprehensive tables. However, its development as an inhaled therapeutic suggests a focus on achieving high local concentrations in the lungs with minimal systemic exposure to reduce the risk of systemic side effects. The pharmacodynamic effects are expected to correlate with the inhibition of the PI3K/Akt/mTOR pathway in target inflammatory cells within the respiratory tract.

## Synthesis

A detailed, step-by-step synthesis protocol for **LAS195319** is proprietary information. However, the synthesis of the core pyrrolo[2,1-f][1][2][3]triazine scaffold generally involves the construction of the fused ring system from appropriately substituted pyrrole and triazine precursors. The subsequent elaboration of this core with the necessary side chains would lead to the final compound.

## Conclusion

**LAS195319** is a highly potent and selective PI3K $\delta$  inhibitor with a promising preclinical profile for the treatment of inflammatory respiratory diseases. Its mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its therapeutic potential. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.

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## References

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